(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide
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Overview
Description
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide is a complex organic compound that features a hydrazinecarbothioamide group linked to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridine Derivative: Starting with a pyridine derivative, the compound undergoes alkylation to introduce the 3-hydroxy-1-methyl group.
Hydrazinecarbothioamide Formation: The intermediate product is then reacted with hydrazinecarbothioamide under controlled conditions to form the final compound.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the hydrazinecarbothioamide group.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while substitution could introduce various functional groups onto the pyridine ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology and Medicine
In biological and medicinal research, compounds like this compound are studied for their potential therapeutic properties. They may exhibit activity against certain diseases or serve as lead compounds for drug development.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its structural properties might lend themselves to applications in polymer science or nanotechnology.
Mechanism of Action
The mechanism of action for (E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition of enzyme activity or binding to specific receptors to elicit a biological response.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.
(E)-2-(3-Hydroxy-1-methyl-3-(2-pyridinyl)propylidene)hydrazinecarbothioamide derivatives: Various derivatives with different substituents on the pyridine ring.
Uniqueness
What sets this compound apart is its specific combination of functional groups, which can confer unique reactivity and potential applications. Its hydrazinecarbothioamide group, in particular, might offer distinct advantages in certain chemical reactions or biological activities.
Properties
CAS No. |
174502-96-6 |
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Molecular Formula |
C10H14N4OS |
Molecular Weight |
238.31 g/mol |
IUPAC Name |
[(E)-(4-hydroxy-4-pyridin-2-ylbutan-2-ylidene)amino]thiourea |
InChI |
InChI=1S/C10H14N4OS/c1-7(13-14-10(11)16)6-9(15)8-4-2-3-5-12-8/h2-5,9,15H,6H2,1H3,(H3,11,14,16)/b13-7+ |
InChI Key |
ZFTKVOOXUAEXIB-NTUHNPAUSA-N |
Isomeric SMILES |
C/C(=N\NC(=S)N)/CC(C1=CC=CC=N1)O |
Canonical SMILES |
CC(=NNC(=S)N)CC(C1=CC=CC=N1)O |
Origin of Product |
United States |
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